molecular formula C11H15IO4 B8273980 1-Iodo-3,5-dimethoxy-4-(2-methoxyethoxy)benzene

1-Iodo-3,5-dimethoxy-4-(2-methoxyethoxy)benzene

Cat. No. B8273980
M. Wt: 338.14 g/mol
InChI Key: ULPCYQJYVNJGKI-UHFFFAOYSA-N
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Patent
US06890940B2

Procedure details

Methyl iodide (0.010 mL, 0.16 mmol) and a 50% dispersion of sodium hydride in mineral oil (12.0 mg, 0.24 mmol) were added to a solution of 4-(2-hydroxyethoxy)-1-iodo-3,5-dimethoxybenzene (39.0 mg, 0.120 mmol) in anhydrous tetrahydrofuran (1.0 mL), and the mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with 3.0 M hydrochloric acid, saturated aqueous sodium hydrogencarbonate and brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to yield 1-iodo-3,5-dimethoxy-4-(2-methoxyethoxy)benzene as a colorless oil (40.0 mg, yield: 98%).
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
12 mg
Type
reactant
Reaction Step One
Name
4-(2-hydroxyethoxy)-1-iodo-3,5-dimethoxybenzene
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[H-].[Na+].[OH:5][CH2:6][CH2:7][O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([I:17])=[CH:11][C:10]=1[O:18][CH3:19].O>O1CCCC1>[I:17][C:12]1[CH:11]=[C:10]([O:18][CH3:19])[C:9]([O:8][CH2:7][CH2:6][O:5][CH3:1])=[C:14]([O:15][CH3:16])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.01 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
12 mg
Type
reactant
Smiles
Name
4-(2-hydroxyethoxy)-1-iodo-3,5-dimethoxybenzene
Quantity
39 mg
Type
reactant
Smiles
OCCOC1=C(C=C(C=C1OC)I)OC
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with 3.0 M hydrochloric acid, saturated aqueous sodium hydrogencarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC(=C(C(=C1)OC)OCCOC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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